REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:20])[C:10]2[C:5](=[CH:6][C:7]([N:11]3[CH2:16][CH2:15][O:14][CH2:13][CH2:12]3)=[CH:8][CH:9]=2)[N:4](C(=O)C)[CH2:3]1.Cl.C([O-])(O)=O.[Na+]>C(#N)C>[CH3:1][C:2]1([CH3:20])[C:10]2[C:5](=[CH:6][C:7]([N:11]3[CH2:16][CH2:15][O:14][CH2:13][CH2:12]3)=[CH:8][CH:9]=2)[NH:4][CH2:3]1 |f:2.3|
|
Name
|
1-(3,3-Dimethyl-6-morpholinoindolin-1-yl)ethanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CN(C2=CC(=CC=C12)N1CCOCC1)C(C)=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (100 mL×4)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (EtOAc/hexane, 0/1 to 1/0)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CNC2=CC(=CC=C12)N1CCOCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |